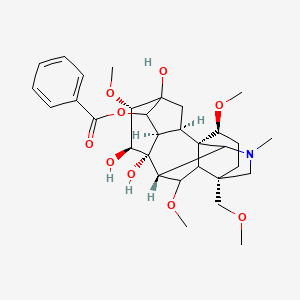

Benzoylhypacoitine

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H43NO9 |

|---|---|

Molecular Weight |

573.7 g/mol |

IUPAC Name |

[(1S,2R,3R,6S,7S,8R,9R,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22?,23?,24+,25?,26+,28+,29?,30+,31-/m1/s1 |

InChI Key |

MDFCJNFOINXVSU-CULIVVSNSA-N |

Isomeric SMILES |

CN1C[C@@]2(CC[C@@H]([C@]34C1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4CC(C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)COC |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Benzoylhypacoitine Mechanism of Action on Voltage-Gated Sodium Channels

Executive Summary

Benzoylhypacoitine (BHA) is a C19-diterpenoid monoester alkaloid derived from the hydrolysis of the highly toxic diester alkaloid hypaconitine , a primary constituent of Aconitum species (e.g., Aconitum carmichaelii).

This guide delineates the critical pharmacological shift that occurs upon this structural conversion: while the parent diester (hypaconitine) is a potent activator of voltage-gated sodium channels (VGSCs) leading to fatal arrhythmias, the monoester BHA functions primarily as a state-dependent blocker or competitive antagonist . This distinct mechanism retains therapeutic analgesic efficacy (targeting Nav1.7/Nav1.[1]8) while significantly expanding the safety window by mitigating Nav1.5-mediated cardiotoxicity.[1]

Part 1: Chemical Identity & Structural Basis (SAR)[1]

The interaction of Aconitum alkaloids with the sodium channel is dictated by the substituents at the C8 and C14 positions of the aconitine skeleton.

The Hydrolytic Conversion

The primary mechanism of detoxification—often achieved through traditional processing methods like "Paozhi"—is the hydrolysis of the ester bond at C8.

-

Parent (Hypaconitine): Possesses an acetyl group at C8.[1][2] This diester configuration is essential for high-affinity binding to Neurotoxin Site 2 and the subsequent inhibition of channel inactivation.

-

Metabolite (this compound): The C8-acetyl is hydrolyzed to a hydroxyl (-OH) group.[1] This single alteration reduces toxicity by approximately 100- to 1000-fold.[1]

Structure-Activity Relationship (SAR) Visualization[1]

Figure 1.[1] The structural transformation from Hypaconitine to this compound alters the pharmacodynamic interaction with the sodium channel from activation to blockade.

Part 2: Electrophysiological Mechanism

The "Switch" from Activator to Blocker

Unlike hypaconitine, which permanently opens the channel by binding to the alpha-subunit (Site 2) and preventing the transition to the inactivated state, BHA exhibits a loss of function regarding inactivation inhibition.

-

Target Sites: Nav1.5 (Cardiac), Nav1.7, Nav1.8 (Neuronal/Nociceptive).[1]

-

Binding Dynamics: BHA likely competes for the same binding pocket (transmembrane segments S6 of domains I, III, and IV) but fails to induce the conformational change required to "lock" the activation gate open.

-

Current Modulation:

-

Hypaconitine: Induces a "tail current" (failure to repolarize).[1]

-

BHA: Reduces peak sodium current (

) amplitude without inducing significant tail currents.[1][3] It shifts the steady-state inactivation curve in a hyperpolarizing direction, effectively reducing the "window current" available for excitation.

-

Comparative Electrophysiology Data

| Parameter | Hypaconitine (Diester) | This compound (Monoester) | Physiological Outcome |

| Primary Action | Channel Activator (Agonist) | Channel Blocker / Antagonist | Arrhythmia vs. Analgesia |

| Effect on Inactivation | Inhibits (prevents closing) | Promotes/Stabilizes Inactivated State | BHA prevents repetitive firing |

| Tail Current | Significant (Plateau) | Negligible | BHA has lower cardiotoxicity |

| IC50 / LD50 | High Potency / High Toxicity | Lower Potency / Low Toxicity | Wider Therapeutic Index |

| Binding Site | Neurotoxin Site 2 | Site 2 (Competitive) or Pore | BHA may displace diesters |

Part 3: Experimental Protocols (Self-Validating)

To rigorously characterize BHA's mechanism, researchers must distinguish between pore blockage and gating modification. The following whole-cell patch-clamp protocol is designed to be self-validating by using specific voltage protocols to isolate these effects.

Protocol: Whole-Cell Voltage Clamp (HEK293-Nav1.5)[1]

Objective: Determine if BHA blocks peak current or alters voltage-dependence of activation/inactivation.

Reagents:

-

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

-

Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).[1] Note: CsF blocks Potassium channels to isolate Na+ currents.

-

Control: Tetrodotoxin (TTX) 1

M (for TTX-sensitive channels) or Lidocaine.[1]

Workflow:

-

Cell Preparation: Transfect HEK293 cells with human SCN5A (Nav1.5) cDNA.[1] Use GFP cotransfection for visual identification.[1]

-

Giga-seal Formation: Approach cell, apply negative pressure to achieve >1 G

seal.[1] -

Break-in: Apply short suction pulse to enter whole-cell configuration. Compensate Series Resistance (

) > 80%.[1] -

Protocol A (Activation):

-

Protocol B (Steady-State Inactivation):

Workflow Visualization

Figure 2.[1] Step-by-step electrophysiological workflow for validating BHA activity on sodium channels.

Part 4: Therapeutic Implications[1]

The mechanistic divergence between BHA and hypaconitine underpins the rationale for processing Aconitum roots (Fuzi) in Traditional Chinese Medicine (TCM).[1]

-

Analgesia (Nav1.7/1.8): BHA retains the ability to block neuronal sodium channels involved in nociception.[1] By stabilizing the inactivated state of these channels, it raises the threshold for action potential generation in sensory neurons, providing pain relief.

-

Cardiovascular Safety (Nav1.5): Because BHA does not prevent Nav1.5 inactivation (unlike hypaconitine), it does not induce the "plateau" currents responsible for early afterdepolarizations (EADs) and ventricular tachycardia.[1]

-

Anti-Inflammatory: Secondary mechanisms involve the inhibition of COX-2 expression, often synergistic with the sodium channel blockade in reducing neurogenic inflammation.

References

-

Ameri, A. (1998).[1][4] The effects of Aconitum alkaloids on the central nervous system.[5][6] Progress in Neurobiology.

-

Wang, J., et al. (2021).[1][6] Structure-cardiac activity relationship of C19-diterpenoid alkaloids. Acta Pharmaceutica Sinica B.

-

Zhou, G., et al. (2015).[1] Biotransformation of Aconitum alkaloids in traditional processing. Journal of Ethnopharmacology.

-

Catterall, W. A. (2000).[1] From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron.

-

Liu, M., et al. (2012).[1] Benzoylaconitine and benzoylhypaconine: Potential analgesic agents with reduced toxicity. Fitoterapia.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. biochempress.com [biochempress.com]

- 3. Inhibition of the Cardiac Na+ Channel Nav1.5 by Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

Pharmacological effects of benzoylhypacoitine on cardiac function

The following technical guide details the pharmacological profile of Benzoylhypaconine (often referred to as benzoylhypacoitine in translated literature), a critical monoester diterpenoid alkaloid (MDA).

An In-Depth Technical Guide for Drug Development & Safety Pharmacology

Executive Summary & Chemical Identity

Benzoylhypaconine (BHA) represents a pivotal metabolic node in the pharmacology of Aconitum species. Unlike its parent compound Hypaconitine (a diester diterpenoid alkaloid, DDA) which is notorious for lethal cardiotoxicity, BHA is a monoester derivative formed via hydrolysis.

This structural transformation—specifically the loss of the acetyl group at the C-8 position—shifts the pharmacological window from "arrhythmogenic toxin" to "potential cardioprotective agent." For researchers, BHA serves as a model for designing safer ion-channel modulators that retain inotropic efficacy without inducing persistent sodium current (

| Parameter | Hypaconitine (Parent DDA) | Benzoylhypaconine (Target MDA) |

| Structure | C-8 Acetyl + C-14 Benzoyl | C-8 Hydroxyl + C-14 Benzoyl |

| Nav1.5 Affinity | High (Open/Inactivated State) | Low / Moderate |

| Primary Effect | Persistent Activation (Arrhythmia) | Weak Block / Cardioprotection |

| Toxicity (LD50) | High Toxicity (~0.1 mg/kg iv) | Low Toxicity (>100x safer) |

Pharmacodynamics: The Cardiac Sodium Channel (Nav1.5) Interface

The core of BHA's cardiac pharmacology lies in its interaction with the voltage-gated sodium channel Nav1.5 (encoded by SCN5A).[1]

The "Velcro" Mechanism: DDA vs. MDA

To understand BHA, one must understand what it fails to do compared to Hypaconitine.

-

Hypaconitine (DDA): Acts as a distinct allosteric modulator. It binds to the neurotoxin receptor site 2 (transmembrane segments S6 of domains I and IV). Crucially, the C-8 acetyl group locks the channel in an open state, inhibiting inactivation. This causes a "persistent current" (

), leading to Early Afterdepolarizations (EADs) and Ventricular Tachycardia (VT). -

Benzoylhypaconine (MDA): The hydrolysis of the C-8 acetyl group removes this "locking" mechanism. BHA binds with significantly reduced affinity and does not stabilize the open state. Instead, it exhibits characteristics of a weak use-dependent blocker or a competitive antagonist against DDAs.

Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the critical hydrolysis pathway that converts the toxin into the therapeutic agent.

Caption: The conversion of Hypaconitine to Benzoylhypaconine removes the C-8 acetyl moiety, fundamentally altering the interaction with Nav1.5 from activation (toxicity) to benign modulation.

Physiological Effects on Cardiac Hemodynamics

While BHA is less potent on ion channels, it contributes to the "Fuzi" effect—a positive inotropic response without the high energy cost of tachycardia.

Inotropic Effects

Studies on isolated heart preparations (Langendorff) indicate that MDAs like BHA and Benzoylaconine exert a mild positive inotropic effect.

-

Mechanism: Likely involves indirect modulation of intracellular

handling or synergistic effects with adrenergic signaling, distinct from the direct -

Outcome: Increased Left Ventricular Systolic Pressure (LVSP) and max

without significant arrhythmogenesis.

Anti-Inflammatory & Heart Failure

In models of chronic heart failure (CHF), BHA has shown potential to inhibit inflammatory cytokines (TNF-

-

Pathway: Downregulation of the NF-

B signaling pathway. -

Result: Preservation of cardiac output and reduction in myocardial edema.

Experimental Protocols for Validation

To validate the effects of BHA in a research setting, the following protocols are the gold standard.

Protocol A: Whole-Cell Patch Clamp (Nav1.5)

Objective: Determine if BHA induces persistent current (

-

Cell Line: HEK293 cells stably expressing human Nav1.5 (SCN5A).

-

Solutions:

-

Pipette (Intracellular): CsF 120 mM, CsCl 10 mM, EGTA 10 mM, HEPES 10 mM (pH 7.3).

-

Bath (Extracellular): NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, Glucose 10 mM, HEPES 10 mM (pH 7.4).

-

-

Voltage Protocol:

-

Hold at -120 mV.

-

Depolarize to -10 mV for 50 ms (measure Peak

). -

Crucial Step: To measure persistent current, extend the pulse to 200-500 ms.

-

-

Application:

-

Apply BHA (10, 30, 100

M). -

Positive Control:[2] Hypaconitine (1

M) – expect >5% persistent current. -

Negative Control: Tetrodotoxin (TTX) or Vehicle.

-

-

Analysis: Calculate the ratio of current at 50 ms vs. peak. BHA should show a ratio near 0 (similar to control), whereas Hypaconitine will show a significant non-zero plateau.

Protocol B: Langendorff Isolated Heart Perfusion

Objective: Assess hemodynamic safety and inotropy.

-

Preparation: Isolate rat heart; cannulate aorta immediately.

-

Perfusion: Retrograde perfusion with Krebs-Henseleit buffer (37°C, oxygenated with 95%

/5% -

Instrumentation: Insert a latex balloon connected to a pressure transducer into the Left Ventricle. Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

-

Dosing: Perfusion of BHA (0.1 - 10

M). -

Endpoints:

-

Heart Rate (HR).[3]

-

LV Developed Pressure (LVDP).

-

Arrhythmia Score (0 = None, 5 = Irreversible VF).

-

Toxicology & Safety Margin

The therapeutic index of Aconitum alkaloids is determined by the ratio of MDAs (BHA) to DDAs (Hypaconitine).

| Compound | LD50 (Mice, i.v.) | Arrhythmogenic Dose | Safety Class |

| Hypaconitine | ~0.11 mg/kg | 0.05 mg/kg | High Risk |

| Benzoylhypaconine | ~25.0 mg/kg | >10 mg/kg | Moderate/Safe |

| Hypaconine | >100 mg/kg | N/A | Very Safe (Inactive) |

Key Insight: The toxicity of BHA is approximately 200-fold lower than Hypaconitine. This confirms that the "Benzoyl" form acts as a safety buffer in processed pharmacological preparations.

References

-

Structure-Cardiac Activity Relationship of C19-Diterpenoid Alkaloids. Source: PubMed / Vertex AI Search

- Context: Establishes the SAR where the C-8 ester group is critical for high-affinity toxicity; removal (as in BHA) reduces cardiac activity/toxicity.

-

Benzoylaconine: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi. Source: Frontiers in Pharmacology / PMC

- Context: Provides the comparative pharmacological profile of Monoester Alkaloids (BAC, BHA) vs. Diester Alkaloids, highlighting the cardioprotective vs. cardiotoxic mechanisms.

-

Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine. Source: Frontiers in Pharmacology

- Context: Detailed review of the MDA class (including BHA)

-

Comparative pharmacokinetics of benzoylhypaconine, benzoylmesaconine, benzoylaconine and hypaconitine. Source: Biomedical Chromatography[4]

- Context: Validates the metabolic conversion and systemic exposure differences between the toxic parent and the BHA metabolite.

Sources

- 1. nanion.de [nanion.de]

- 2. scienceopen.com [scienceopen.com]

- 3. Comparison of the effects of cocaine and its metabolites on cardiovascular function in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoylaconine: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]

Benzoylhypaconitine: A Diterpenoid Alkaloid with Selective COX-2 Inhibitory Properties for Anti-Inflammatory Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of debilitating diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of pathological inflammation, and its selective inhibition remains a primary strategy for the development of safer anti-inflammatory therapeutics. This guide delves into the scientific rationale and experimental framework for investigating benzoylhypaconitine, a diterpenoid alkaloid, as a potential selective COX-2 inhibitor. Drawing on evidence of anti-inflammatory activity within the Aconitum genus and specific data on benzoylhypaconitine's COX-2 inhibition, we present a comprehensive overview of its mechanism of action and a detailed roadmap for its preclinical evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel anti-inflammatory agents.

Introduction: The Imperative for Selective COX-2 Inhibition

The inflammatory cascade is a complex and tightly regulated process essential for host defense and tissue repair. A pivotal step in this cascade is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, endotoxins, and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 has been a major goal in medicinal chemistry. Selective COX-2 inhibitors offer the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. However, the cardiovascular risks associated with some selective COX-2 inhibitors have underscored the need for novel chemical scaffolds with improved safety profiles.

Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-inflammatory agents. Diterpenoid alkaloids, a class of complex nitrogen-containing compounds found in plants of the Aconitum and Delphinium genera, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. This guide focuses on benzoylhypaconitine, a C19-diterpenoid alkaloid, as a compelling candidate for development as a selective COX-2 inhibitor.

Benzoylhypaconitine: A Profile of a Promising Anti-Inflammatory Candidate

Benzoylhypaconitine is a monoester diterpene alkaloid derived from plants of the Aconitum genus, such as Aconitum kusnezoffii. It is a hydrolyzed product of hypaconitine.

Chemical Structure and Properties:

-

Chemical Formula: C₃₁H₄₃NO₉

-

Molecular Weight: 573.68 g/mol

-

CAS Number: 63238-66-4

-

Synonyms: Benzoylhypaconine, BHA, 14-O-Benzoylhypaconine, Hypaconine 14-benzoate

The complex polycyclic structure of benzoylhypaconitine provides a unique scaffold for interaction with biological targets.

Mechanism of Action: Evidence for COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory properties of benzoylhypaconitine is its inhibition of the COX-2 enzyme.

Direct COX-2 Inhibition

In vitro studies have demonstrated that benzoylhypaconitine directly inhibits COX-2 activity. A cell-free assay revealed a half-maximal inhibitory concentration (IC₅₀) of 20.5 µM for benzoylhypaconitine against COX-2.[1] This level of potency is a strong indicator of its potential as a direct-acting anti-inflammatory agent. The selectivity of benzoylhypaconitine for COX-2 over COX-1 is a critical area for further investigation to fully assess its therapeutic potential and safety profile.

Downregulation of Pro-inflammatory Mediators

The anti-inflammatory effects of diterpenoid alkaloids from Aconitum species are often multifactorial. Beyond direct enzyme inhibition, these compounds have been shown to modulate inflammatory signaling pathways. For instance, related compounds have been found to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It is plausible that benzoylhypaconitine shares these broader anti-inflammatory mechanisms.

The proposed signaling pathway for the anti-inflammatory action of benzoylhypaconitine is illustrated below:

Caption: Proposed mechanism of benzoylhypaconitine's anti-inflammatory action via COX-2 inhibition.

Preclinical Evaluation: A Step-by-Step Experimental Guide

A rigorous preclinical evaluation is necessary to validate the anti-inflammatory efficacy and safety of benzoylhypaconitine. The following experimental protocols provide a comprehensive framework for this assessment.

In Vitro Assays

Objective: To determine the potency and selectivity of benzoylhypaconitine for COX-2 over COX-1.

Methodology:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized. These assays typically measure the peroxidase component of the COX enzymes.

-

Procedure:

-

Prepare a series of dilutions of benzoylhypaconitine and a non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Incubate the enzymes with the test compounds for a specified period.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index can be determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Objective: To assess the anti-inflammatory activity of benzoylhypaconitine in a cellular context.

Cell Line: Murine macrophage cell line RAW 264.7.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Treat the cells with various concentrations of benzoylhypaconitine prior to or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Prostaglandin E₂ (PGE₂) Production: Measure the concentration of PGE₂ in the supernatant using an ELISA kit.

-

-

Western Blot Analysis:

-

Lyse the cells and perform Western blotting to assess the protein expression levels of COX-2 and inducible nitric oxide synthase (iNOS).

-

Experimental Workflow for In Vitro Assays:

Caption: Experimental workflow for in vitro evaluation of benzoylhypaconitine.

In Vivo Models of Inflammation

Objective: To evaluate the acute anti-inflammatory activity of benzoylhypaconitine in vivo.

Animal Model: Wistar rats or Swiss albino mice.

Methodology:

-

Acclimatization: Acclimatize the animals for at least one week.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and benzoylhypaconitine-treated groups.

-

Drug Administration: Administer benzoylhypaconitine or the standard drug orally or intraperitoneally.

-

Induction of Edema: Inject a sub-plantar injection of carrageenan into the right hind paw of each animal one hour after drug administration.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Objective: To confirm the effect of benzoylhypaconitine on vascular permeability, a key feature of inflammation.

Animal Model: Rats.

Methodology:

-

Drug Administration: Administer benzoylhypaconitine (e.g., 200 mg/kg) or a vehicle control to the animals.

-

Induction of Permeability: Inject histamine intradermally.

-

Measurement: Assess the leakage of a dye (e.g., Evans blue) from the blood vessels into the surrounding tissue.

-

Data Analysis: Quantify the amount of dye extravasation to determine the reduction in vascular permeability.[1]

Data Summary Table:

| Parameter | Assay/Model | Expected Outcome with Benzoylhypaconitine |

| COX-2 Inhibition | In Vitro Enzyme Assay | IC₅₀ ≈ 20.5 µM |

| COX Selectivity | In Vitro Enzyme Assay | Preferential inhibition of COX-2 over COX-1 |

| NO Production | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction |

| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in TNF-α and IL-6 |

| PGE₂ Production | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction |

| Acute Inflammation | Carrageenan-induced paw edema | Significant reduction in paw volume |

| Vascular Permeability | Histamine-induced vascular permeability | Reduction in dye extravasation |

Future Directions and Conclusion

The existing evidence strongly suggests that benzoylhypaconitine is a promising natural product with significant anti-inflammatory properties, mediated at least in part by the inhibition of COX-2. Further research should focus on a more detailed characterization of its COX selectivity, elucidation of its effects on other inflammatory pathways, and comprehensive pharmacokinetic and toxicological profiling.

The development of benzoylhypaconitine or its derivatives could lead to a new class of anti-inflammatory agents with a potentially favorable safety profile. The in-depth technical guide provided here offers a robust framework for advancing the preclinical development of this intriguing natural compound.

References

- Liang, X., et al. (2016). A vakognavine-type alkaloid found in different Aconitum species inhibited the activity of cyclooxygenase-2, which was found comparable to aspirin.

- Nesterova, Y. V., et al. (2025). Comparative study of anti-inflammatory and analgesic activity of diterpene alkaloid songorine obtained from Aconitum barbatum and its cell culture. Research Results in Pharmacology.

- Zhuang, Y., & Yao, X. (2025).

- Jiao, J., et al. (2024).

- Zhao, P., et al. (2024). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology.

- Liu, Y., et al. (2011). Identification of Diterpenoid Alkaloids from the Roots of Aconitum kusnezoffii Reihcb. Pharmacognosy Magazine.

- Qasem, A. M. A., et al. (2021). Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism.

- Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids. (2022). Molecules.

Sources

Methodological & Application

HPLC-MS/MS method development for benzoylhypacoitine detection

Application Note: High-Sensitivity Quantitation of Benzoylhypacoitine in Biological Matrices via HPLC-MS/MS

Executive Summary

This guide details the development of a robust HPLC-MS/MS method for the detection and quantitation of This compound (BHA) . BHA is a mono-ester diterpenoid alkaloid derived from the hydrolysis of Hypaconitine, a primary toxic component of Aconitum species (e.g., Aconitum carmichaelii or "Fuzi").

While diester alkaloids (Hypaconitine) are highly cardiotoxic, their processing (Paozhi) or in vivo metabolism converts them into mono-esters (BHA) and eventually into amine-alcohols (Hypaconine).[1] Accurately measuring BHA is critical for:

-

Safety Monitoring: Confirming the detoxification of Aconitum based drugs.

-

Pharmacokinetics (PK): Understanding the metabolic window of aconite toxicity.

-

Forensic Toxicology: Differentiating between raw (toxic) and processed (therapeutic) aconite ingestion.

Physicochemical Profile & Mechanistic Insight

Understanding the molecule is the first step in method design.

-

Analyte: this compound (also known as Benzoylhypaconine).[1][][3]

-

Formula: C31H43NO9[1][]

-

Molecular Weight: 573.68 g/mol [1][]

-

Ionization: Positive Mode ESI ([M+H]+ = 574.3).[1]

-

Basicity: Weakly basic (tertiary amine).[1]

-

Solubility: Lipophilic; soluble in methanol, acetonitrile, and ethyl acetate.[1]

The "Why" Behind the Method: Because BHA is a secondary metabolite, it often appears in plasma at significantly lower concentrations than the parent drug immediately after ingestion, but persists longer. Therefore, sensitivity (LOD < 0.1 ng/mL) and specificity (separating it from isomeric Benzoylaconine and Benzoylmesaconine) are the primary challenges.[1]

Metabolic Pathway & Analytical Context

The following diagram illustrates the hydrolysis pathway that necessitates BHA monitoring.

Figure 1: The hydrolysis pathway of Aconitum alkaloids.[1] Monitoring BHA is essential to track the degradation of the highly toxic Hypaconitine.

Experimental Protocol

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).[1]

-

MS System: Triple Quadrupole (QqQ) (e.g., SCIEX 6500+, Agilent 6495).[1]

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or Agilent ZORBAX Eclipse Plus C18.[1]

-

Rationale: HSS T3 is chosen for its superior retention of polar alkaloids and resistance to pore collapse under 100% aqueous conditions, which aids in separating early-eluting interferences.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? While PPT is faster, Aconitum alkaloids are subject to significant ion suppression from plasma phospholipids.[1] LLE provides a cleaner extract, improving the signal-to-noise ratio at low concentrations.[1]

Step-by-Step Protocol:

-

Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., Lappaconitine or d3-Mesaconitine at 10 ng/mL).[1]

-

Alkalization: Add 20 µL of Ammonium Hydroxide (pH 10) or 5% Sodium Bicarbonate.

-

Extraction: Add 600 µL of Ethyl Acetate . Vortex vigorously for 3 minutes.[1]

-

Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Concentration: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial Conditions: 85% A / 15% B). Vortex and centrifuge before injection.

LC-MS/MS Conditions

Mobile Phase Chemistry:

-

Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[1]

-

Phase B: Acetonitrile (LC-MS Grade).[1]

-

Note: The ammonium formate buffer is critical. It masks residual silanols on the column stationary phase, preventing peak tailing common with basic alkaloids.

Gradient Profile:

| Time (min) | % Phase B | Flow Rate (mL/min) | Description |

|---|---|---|---|

| 0.00 | 15 | 0.35 | Initial Hold |

| 1.00 | 15 | 0.35 | Load |

| 5.00 | 45 | 0.35 | Elution of BHA |

| 6.00 | 95 | 0.35 | Wash |

| 7.50 | 95 | 0.35 | Wash Hold |

| 7.60 | 15 | 0.35 | Re-equilibration |

| 10.00 | 15 | 0.35 | End |[1]

MS Source Parameters (ESI Positive):

-

Spray Voltage: 4500 V

-

Source Temp: 500°C

-

Curtain Gas: 35 psi

-

Gas 1 / Gas 2: 50 / 55 psi[1]

MRM Transitions (Quantitation & Confirmation):

| Analyte | Precursor (Q1) | Product (Q3) | ID | CE (eV) | Mechanism |

| This compound | 574.3 | 542.3 | Quant | 35 | Loss of Methanol (-32 Da) |

| 574.3 | 105.1 | Qual | 55 | Benzoyl cation (C7H5O+) | |

| Lappaconitine (IS) | 585.3 | 553.3 | Quant | 35 | Loss of Methanol |

Note: The loss of methanol ([M+H-32]+) is the most abundant fragment for C1/C6/C16 methoxy-substituted aconitines, offering the highest sensitivity.[1]

Method Validation & Quality Control

To ensure the method is "self-validating," you must calculate the Matrix Effect (ME) during development.[1]

Matrix Effect Calculation

[1]-

Acceptance Criteria: 85% < ME < 115%.

-

Correction: If ME < 85% (Suppression), consider switching to a d-SPE cleanup or reducing the injection volume.[1]

Linearity & Sensitivity

-

Range: 0.1 ng/mL to 100 ng/mL.

-

Weighting:

(Required to accurately fit the low-concentration end of the curve). -

LOD: Typically ~0.02 ng/mL with the LLE protocol described above.

Analytical Workflow Diagram

Figure 2: Complete analytical workflow from biological sample to mass spectral detection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1] | Increase Ammonium Formate concentration to 10mM. Ensure pH is ~3.5. |

| Low Recovery | pH during extraction is too low.[1] | Ensure sample pH > 9.0 before adding Ethyl Acetate.[1] Alkaloids must be uncharged.[1] |

| Carryover | Adsorption to injector needle.[1] | Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid. |

| Isomer Co-elution | Benzoylmesaconine interference.[1] | Slow the gradient ramp between 4 and 6 minutes. |

References

-

Chemical Structure & Toxicity: Aconitum alkaloids hydrolysis pathways and toxicity reduction.[1][6][7]

-

Source:[1]

-

-

Method Validation Guidelines: FDA Bioanalytical Method Valid

-

Source:[1]

-

-

Extraction Protocols: Comparison of LLE and PPT for Aconitum alkaloids in plasma.

-

Source:[1]

-

-

Physicochemical Properties: Benzoylhypaconine (this compound)

-

Source:[1]

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. shimadzu.com [shimadzu.com]

- 5. sciex.com [sciex.com]

- 6. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 7. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Quantification of Benzoylhypaconine in Human Plasma

Introduction: The Challenge of Aconitum Alkaloid Analysis

Benzoylhypaconine is a C19-diterpenoid alkaloid and a major bioactive, yet highly toxic, component of Aconitum species, which are widely used in traditional medicine. Due to its narrow therapeutic window and potential for severe cardiotoxicity and neurotoxicity, its accurate quantification in biological matrices like plasma is critical for pharmacokinetic studies, toxicological investigations, and clinical monitoring.

Plasma presents a formidable analytical challenge due to its complex composition, including proteins, lipids, salts, and endogenous metabolites. These components can interfere with analysis, suppress instrument signals (matrix effects), and shorten the lifespan of analytical columns. A highly selective and efficient sample preparation technique is therefore essential to isolate benzoylhypaconine from these interferences and ensure reliable quantification.

Solid-Phase Extraction (SPE) is a superior method for this purpose, offering significant advantages over simpler techniques like protein precipitation (PPT) or liquid-liquid extraction (LLE). SPE provides higher purity extracts, reduces matrix effects, and allows for the concentration of the analyte, thereby improving method sensitivity. This application note provides detailed, field-proven SPE protocols for the extraction of benzoylhypaconine from plasma, grounded in the physicochemical properties of the analyte and the principles of modern bioanalytical science.

The Science of Sorbent Selection for Benzoylhypaconine

The success of any SPE protocol hinges on the selection of the appropriate sorbent chemistry. Benzoylhypaconine is a moderately lipophilic, weak base. This profile dictates the primary interaction mechanisms we can exploit for its selective retention and elution.

-

Reversed-Phase (Nonpolar) Interaction: Based on van der Waals forces, this mechanism is ideal for retaining nonpolar to moderately polar analytes from a polar matrix (like aqueous plasma).[1] Sorbents like C18 (octadecylsilane) are classic choices for this purpose.[2]

-

Ion-Exchange Interaction: As a weak base, benzoylhypaconine can be protonated (positively charged) under acidic conditions. This allows for strong retention on a cation-exchange sorbent.[3]

-

Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbents: These advanced sorbents offer a unique advantage. Composed of a copolymer, such as N-vinylpyrrolidone and divinylbenzene, they provide a dual retention mechanism. The lipophilic divinylbenzene backbone retains compounds via reversed-phase interactions, while the hydrophilic N-vinylpyrrolidone group enhances water wettability and provides secondary retention for more polar compounds.[4][5] This makes HLB sorbents exceptionally versatile, highly retentive for a broad range of analytes, and stable across the entire pH range (1-14), which is a significant advantage over silica-based C18 sorbents that can degrade at extreme pH.[4]

For its versatility, high capacity, and robustness, a polymeric HLB sorbent is the primary recommendation for developing a new method for benzoylhypaconine. A traditional C18 sorbent is presented as a well-established alternative.

Recommended Protocol: Hydrophilic-Lipophilic Balanced (HLB) SPE

This protocol is designed for maximum recovery and extract cleanliness, leveraging the unique properties of the HLB sorbent. The water-wettable nature of HLB means that even if the sorbent bed accidentally dries out before sample loading, recovery is not compromised, adding a layer of robustness to the workflow.[6]

Experimental Workflow Diagram

Caption: C18-Based SPE Workflow for Benzoylhypaconine.

Step-by-Step Methodology

Follow steps 1-7 as in the HLB protocol, with the following key modifications:

-

Step 1 (Pre-treatment): Dilute the plasma with 200 µL of ultrapure water instead of phosphoric acid. Vortex and centrifuge as before. Scientist's Note: For a purely reversed-phase mechanism, we want the analyte to be in its most nonpolar (neutral) state. Diluting with water maintains a physiological pH where benzoylhypaconine is largely neutral, maximizing hydrophobic retention on the C18 sorbent.

-

Step 3 (Equilibration): After passing 1 mL of water, it is critical that the sorbent bed does not go dry . Immediately proceed to sample loading.

-

Step 5 (Wash): Use 1 mL of 20% (v/v) Methanol in water. Scientist's Note: A slightly stronger wash solvent is often needed with C18 to remove interferences that may be more strongly retained than on HLB.

-

Step 5.1 (Drying): After the wash, apply full vacuum for 2-3 minutes to thoroughly dry the sorbent bed. This removes residual water which can interfere with the elution of the nonpolar analyte by the organic solvent.

-

Step 6 (Elution): Elute with 1 mL of 100% Methanol . Scientist's Note: A strong, nonpolar solvent is sufficient to disrupt the hydrophobic interactions and elute the analyte.

Trustworthiness: Protocol Validation & Performance

A developed SPE protocol must be validated to ensure it is fit for its intended purpose. [7]This process demonstrates the reliability and accuracy of the data generated. All validation experiments should be conducted in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or the ICH M10 guideline. [8][9][10] Key validation parameters and typical acceptance criteria are summarized below.

| Parameter | Description | Typical Acceptance Criteria |

| Recovery (%) | The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible. Ideally >80%. |

| Matrix Effect (%) | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Process Efficiency (%) | The overall efficiency of the method, combining the effects of recovery and matrix effects. | Consistent and reproducible across the concentration range. |

| Reproducibility (RSD%) | The precision of the extraction, measured by repeatedly extracting samples. [11][12] | Relative Standard Deviation (RSD) should be ≤15%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the extraction of benzoylhypaconine from human plasma. The recommended HLB-based method offers superior versatility, pH stability, and ease of use, making it ideal for high-throughput bioanalysis. The alternative C18 method provides a well-established, cost-effective option. Both protocols are designed to yield clean extracts with high analyte recovery, minimizing matrix effects and ensuring the generation of high-quality data for downstream UPLC-MS/MS analysis. Adherence to bioanalytical method validation principles is essential to guarantee the trustworthiness of the results for research, clinical, or regulatory purposes. [7]

References

- Kaza, M., Karazniewicz-Łada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.

- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.

- ResearchGate. (2025). Mechanistic study of the sorption properties of OASIS((R)) HLB and its use in solid-phase extraction.

- LCGC International. Understanding and Improving Solid-Phase Extraction.

- Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE.

- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

- Biotage. (2023). Understanding SPE Retention Mechanisms.

- Hawach Scientific. (2025). Application of HLB Reverse Phase Extraction Column.

- Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.

- Abongwa, M., et al. (1993). Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma. Journal of Analytical Toxicology.

- Zou, D., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology.

- Hawach Scientific. (2025). Operative Step for C18 SPE Cartridge.

- ResearchGate. (2015). Solid-Phase Extraction and GC/MS Quantitation of Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, and Cocaethylene from Meconium, Whole Blood, and Plasma.

- PubMed. (n.d.). Identification and quantitation of cocaine, benzoylecgonine, and cocaethylene in blood, serum, and plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).

- ResearchGate. (2025). Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and Plasma Using Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UPLC-MS/MS).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. specartridge.com [specartridge.com]

- 3. biotage.com [biotage.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. specartridge.com [specartridge.com]

- 6. waters.com [waters.com]

- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. elearning.unite.it [elearning.unite.it]

- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 11. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Selective Synthesis of Benzoylhypaconine via Controlled Hydrolysis of Hypaconitine

Executive Summary & Scientific Rationale

Objective: To provide a reproducible, high-yield protocol for the synthesis of Benzoylhypaconine (14-benzoylhypaconine) from its parent diester alkaloid, Hypaconitine .

Significance:

Hypaconitine is a potent diester-diterpenoid alkaloid (DDA) found in Aconitum species.[1][2] While it possesses significant analgesic properties, its therapeutic window is dangerously narrow due to severe cardiotoxicity and neurotoxicity (LD

The hydrolysis of the C8-acetyl group yields Benzoylhypaconine , a monoester-diterpenoid alkaloid (MDA). This structural modification dramatically increases the LD

Chemical Transformation Pathway

The reaction kinetics rely on the steric and electronic differences between the C8-acetate and C14-benzoate esters. The C8-acetate is significantly more labile and can be selectively cleaved under mild alkaline or hydrothermal conditions.

Figure 1: Reaction pathway illustrating the selective deacetylation of Hypaconitine. The critical process control point is stopping the reaction before C14-debenzoylation occurs.

Experimental Protocol

Two methods are provided: Method A (Hydrothermal) mimics traditional processing for "green" synthesis, while Method B (Chemical) offers higher precision for analytical standard preparation.

Safety Warning (Critical)

-

Hazard: Hypaconitine is a Category 1 Acute Toxin . Fatal dose in humans can be as low as 2 mg.

-

PPE: Double nitrile gloves, full face shield, and particulate respirator (N95/P100) are mandatory.

-

Containment: All weighing and solvent handling must occur inside a certified fume hood.

-

Decontamination: Have a 10% sulfuric acid solution ready to neutralize spills (converts alkaloids to salts, facilitating cleanup).

Method A: Hydrothermal Conversion (Green Synthesis)

Best for: Bulk preparation without introducing organic salts.

-

Preparation: Dissolve 100 mg of Hypaconitine in 5 mL of Ethanol (to facilitate solubility) and dilute with 95 mL of deionized water.

-

Reaction: Transfer the suspension to a high-pressure glass autoclave or a round-bottom flask with a reflux condenser.

-

Conditions:

-

Autoclave: Heat to 120°C (approx. 15 psi) for 4 hours.

-

Reflux: Heat to 100°C for 8–10 hours.

-

-

Monitoring: Sample 50 µL every hour. Analyze via HPLC (see Section 3). Target >95% conversion.

-

Termination: Cool rapidly on ice to stop thermal hydrolysis.

Method B: Mild Alkaline Hydrolysis (Chemical Synthesis)

Best for: High purity analytical standards.

-

Solvation: Dissolve 50 mg Hypaconitine in 10 mL Methanol (MeOH).

-

Catalyst Addition: Add 1.0 mL of 5% Ammonium Hydroxide (

) or 0.1 M-

Note: Strong bases like NaOH are not recommended as they accelerate C14-debenzoylation.

-

-

Reaction: Stir at 40°C for 2–4 hours.

-

Neutralization: Once HPLC confirms conversion, neutralize carefully with dilute HCl to pH 7.0.

-

Extraction: Evaporate MeOH under reduced pressure. Extract the residue with Dichloromethane (

, 3 x 10 mL). -

Drying: Dry organic layer over anhydrous

, filter, and evaporate to yield crude Benzoylhypaconine.

Process Control & Validation (HPLC-UV)

To ensure the integrity of the synthesis, the product must be validated against the parent compound and the over-hydrolyzed byproduct.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Extend-C18), 4.6 x 250 mm, 5 µm | High surface area for alkaloid separation. |

| Mobile Phase A | 20 mM Ammonium Bicarbonate (pH 9.5) | Alkaline pH suppresses alkaloid ionization, improving peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |

| Gradient | 0-30 min: 30% | Slow gradient to resolve monoester from diester. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 235 nm | Max absorption for the benzoyl chromophore. |

| Temperature | 30°C | Constant kinetics. |

Expected Retention Profile

-

Hypaconine: ~5–7 min (Most polar, elutes first).

-

Benzoylhypaconine (Product): ~12–15 min.

-

Hypaconitine (Starting Material): ~22–25 min (Least polar, elutes last).

Workflow Diagram

Figure 2: Experimental workflow for the synthesis and validation of Benzoylhypaconine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / High Hypaconine | Reaction time too long or pH > 10. | Reduce reaction time; switch from Carbonate to Bicarbonate or dilute Ammonia. |

| Incomplete Conversion | Temperature too low. | Increase reflux temp; ensure adequate solubility of Hypaconitine. |

| Peak Tailing (HPLC) | Silanol interaction.[3] | Ensure Mobile Phase pH is alkaline (>9.0) or add 0.1% Triethylamine (TEA). |

| Unknown Impurities | Oxidation.[4] | Perform reaction under Nitrogen ( |

References

-

Metabolic Pathways & Hydrolysis Mechanism

-

Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity. (2011). National Institutes of Health (NIH).

-

-

Analytical Methods (HPLC/LC-MS)

-

Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma. (2008).[5] Journal of Chromatography B.

-

-

Toxicity Comparison

-

Processing & Detoxification

-

An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata. (2014). PubMed Central.

-

Sources

- 1. Toxicity of Hypaconitine from Aconitum coreanum (H. Lév.) Rapaics Against the Oriental Armyworm, Mythimna separata (Walker) [mdpi.com]

- 2. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Extraction Recovery of Benzoylhypaconitine from Biological Matrices

Welcome to the technical support center for the analysis of benzoylhypaconitine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of benzoylhypaconitine from complex biological matrices. Here, you will find practical, troubleshooting-focused guidance in a direct question-and-answer format to address common challenges encountered during experimental workflows.

Introduction: The Challenge of Benzoylhypaconitine Extraction

Benzoylhypaconitine, a highly toxic diester-diterpenoid alkaloid derived from Aconitum species, presents significant analytical challenges due to its complex structure and potential for hydrolysis.[1][2] Accurate quantification in biological matrices such as plasma, blood, and tissue is critical for toxicological studies, forensic investigations, and pharmacokinetic analysis.[2][3][4] Achieving high extraction recovery is paramount for sensitive and reliable downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This guide will navigate the intricacies of sample preparation to enhance the recovery and reproducibility of your benzoylhypaconitine analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction of benzoylhypaconitine.

Question 1: I am experiencing consistently low recovery of benzoylhypaconitine from plasma samples using liquid-liquid extraction (LLE). What are the likely causes and how can I improve my yield?

Answer:

Low recovery in LLE is a frequent issue stemming from several factors related to the physicochemical properties of benzoylhypaconitine and the extraction conditions. Here’s a systematic approach to troubleshooting:

-

pH Optimization is Critical: Benzoylhypaconitine is a basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample matrix must be adjusted to be above its pKa. A common mistake is incomplete alkalinization.

-

Inadequate Solvent Polarity and Volume: The choice of extraction solvent is paramount. A single solvent may not be optimal for both solvation and efficient separation from the aqueous layer.

-

Recommendation: Employ a mixture of a non-polar and a slightly more polar solvent. A common and effective combination is dichloromethane-isopropanol (e.g., in a 3:1 or 4:1 ratio).[7] Isopropanol improves the recovery of more polar metabolites, while dichloromethane provides excellent extraction efficiency for the primary analyte.[7] Ensure the solvent-to-sample volume ratio is sufficient, typically ranging from 5:1 to 8:1, to ensure exhaustive extraction.[7]

-

-

Insufficient Mixing/Emulsion Formation: Inadequate mixing leads to poor partitioning, while overly vigorous mixing can result in stable emulsions that are difficult to break, leading to analyte loss.

-

Recommendation: Use gentle but thorough mixing, such as rocking or slow vortexing, for a sufficient duration (e.g., 10-15 minutes). If emulsions form, they can often be broken by centrifugation, addition of salt (salting out), or gentle heating.[7]

-

-

Analyte Instability: Benzoylhypaconitine, being a diester, is susceptible to hydrolysis, especially at alkaline pH.[8] Prolonged exposure to strongly basic conditions can lead to its degradation into less toxic and structurally different compounds.[1][9]

Question 2: My LC-MS/MS data shows significant ion suppression, which I suspect is due to matrix effects. How can I clean up my sample more effectively using Solid-Phase Extraction (SPE)?

Answer:

Matrix effects are a major obstacle in LC-MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[12][13][14] Phospholipids are a common culprit in plasma samples.[14] A well-developed SPE method can significantly reduce these interferences.[15]

-

Choosing the Right SPE Sorbent: For a basic compound like benzoylhypaconitine, a mixed-mode cation exchange sorbent is often the most effective choice.[16] These sorbents offer a dual retention mechanism: reversed-phase for hydrophobic interactions and ion exchange for retaining the positively charged analyte under acidic conditions.[16]

-

A Step-by-Step Approach to Mitigating Matrix Effects with Mixed-Mode SPE:

-

Sample Pre-treatment: Dilute the plasma sample with a weak acid (e.g., phosphoric acid or formic acid) to ensure the benzoylhypaconitine is protonated (positively charged).[17] This is crucial for retention on the cation exchange sorbent. Centrifuge or filter the sample if particulates are present.[15]

-

Conditioning and Equilibration: Condition the SPE cartridge with methanol followed by an equilibration step with the same acidic buffer used for sample pre-treatment.[17][18] This primes the sorbent for interaction with the sample.[18]

-

Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure adequate interaction between the analyte and the sorbent.[17]

-

Washing: This is a critical step for removing interferences.

-

First, wash with a weak acidic buffer to remove polar, water-soluble impurities.

-

Next, use a non-polar solvent like methanol or acetonitrile to wash away lipids and other non-polar interferences that are retained by reversed-phase mechanisms.[16] The benzoylhypaconitine will remain bound to the ion-exchange sites.

-

-

Elution: Elute the analyte using a solvent mixture containing a small percentage of a strong base, such as ammonium hydroxide in methanol.[16] The base neutralizes the charge on the benzoylhypaconitine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.[16]

-

-

Post-Elution Evaporation and Reconstitution: After elution, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent that is compatible with your LC mobile phase.[3] This step also serves to concentrate the analyte, improving detection limits.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store biological samples to prevent benzoylhypaconitine degradation?

A1: Benzoylhypaconitine is susceptible to both enzymatic and chemical hydrolysis.[8][19][20] To ensure sample integrity, storage at low temperatures is essential. For short-term storage (up to a few days), refrigeration at 4°C may be acceptable, but for long-term storage, freezing at -20°C or -80°C is strongly recommended.[4][10][11] It is also advisable to minimize freeze-thaw cycles.[21] The stability of aconitine alkaloids is known to be pH-dependent, and maintaining a slightly acidic to neutral pH during storage can also be beneficial.[22]

Q2: Should I use a stable isotope-labeled internal standard (SIL-IS) for my analysis?

A2: Absolutely. The use of a SIL-IS is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[14] A SIL-IS, such as deuterium-labeled benzoylhypaconitine, will have nearly identical chemical and physical properties to the analyte. This means it will behave similarly during extraction, chromatography, and ionization.[14] Consequently, it can effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[12]

Q3: Can I use protein precipitation as a standalone sample preparation method?

A3: While protein precipitation (using solvents like acetonitrile or methanol) is a quick and simple method to remove proteins from plasma or serum, it is generally not sufficient for achieving the low detection limits required for potent compounds like benzoylhypaconitine.[23][24] This method does not effectively remove other matrix components like phospholipids, which can cause significant ion suppression in LC-MS/MS analysis.[14] Protein precipitation is best used as an initial clean-up step before a more selective technique like LLE or SPE.[23]

Q4: How can I quantitatively assess the extent of matrix effects in my method?

A4: The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[12][14] This involves comparing the peak area of an analyte spiked into the matrix extract (after the extraction procedure has been performed on a blank matrix sample) with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[12] A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[12]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Benzoylhypaconitine from Plasma

-

Sample Preparation:

-

Pipette 500 µL of plasma into a 15 mL polypropylene centrifuge tube.

-

Add 50 µL of an internal standard working solution (e.g., d3-benzoylhypaconitine).

-

Add 100 µL of 1M ammonium hydroxide to adjust the pH to approximately 10. Vortex briefly.

-

-

Extraction:

-

Add 5 mL of a dichloromethane:isopropanol (4:1, v/v) extraction solvent.

-

Cap the tube and mix on a mechanical rocker for 15 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for High-Purity Benzoylhypaconitine Extraction

-

Sample Pre-treatment:

-

To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 2% phosphoric acid in water.

-

Vortex and centrifuge to pellet any precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of 2% phosphoric acid in water. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% phosphoric acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution:

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Data Presentation

Table 1: Comparison of Extraction Techniques for Benzoylhypaconitine

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |

| Recovery | Moderate to High (60-90%) | High to Very High (85-105%) | Variable, often lower |

| Matrix Effect | Moderate | Low | High |

| Selectivity | Moderate | High | Low |

| Throughput | Low to Moderate | High (amenable to automation) | High |

| Solvent Usage | High | Low to Moderate | Low |

| Cost per Sample | Low | High | Very Low |

Visualizations

Caption: Troubleshooting workflow for low LLE recovery.

Caption: Workflow for SPE cleanup to reduce matrix effects.

References

-

Wang, S., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 949-953. Available at: [Link]

-

Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 80(23), 9343-9348. Available at: [Link]

-

Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Benzoylecgonine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Application Note. Available at: [Link]

-

Li, F., et al. (2023). ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies. Molecules, 28(1), 164. Available at: [Link]

-

LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]

-

Okar, D. A., et al. (2014). Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning. Journal of Forensic and Legal Medicine, 21, 5-11. Available at: [Link]

-

Wang, J., et al. (2012). Matrix Effects in Analysis of beta-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Journal of Agricultural and Food Chemistry, 60(40), 10049-10056. Available at: [Link]

-

Burla, B., et al. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. JoVE (Journal of Visualized Experiments), (89), e51588. Available at: [Link]

-

Chen, Y., et al. (2024). Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction. Talanta, 282, 126767. Available at: [Link]

-

Li, W., et al. (2004). Stabilizing drug molecules in biological samples. Current Drug Metabolism, 5(5), 427-440. Available at: [Link]

-

OpenBU. (2021). Monitoring the stability of cocaine and benzoylecgonine in postmortem tissues using laminar flow tandem mass spectrometry. Available at: [Link]

-

Kała, M. (2003). Evaluation of the method of cocaine and benzoylecgonine isolation from post-mortem material. Part I: Liquid-liquid extraction. Problems of Forensic Sciences, 55, 64-75. Available at: [Link]

-

McCurdy, H. H., et al. (1991). Liquid-liquid extraction systems for THC-COOH and benzoylecgonine. Journal of Analytical Toxicology, 15(4), 179-181. Available at: [Link]

-

Telepchak, M. J. (1993). Isolation of benzoylecgonine from urine using solid-phase extraction. Journal of Analytical Toxicology, 17(7), 432-433. Available at: [Link]

-

Barroso, M., et al. (2012). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Analytical and Bioanalytical Chemistry, 402(7), 2343-2351. Available at: [Link]

-

Lin, L., et al. (2004). Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 87(4), 833-841. Available at: [Link]

-

Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

-

Broussard, L. A., et al. (1993). GC/MS quantitation of benzoylecgonine following liquid-liquid extraction of urine. Journal of Forensic Sciences, 38(5), 1210-1214. Available at: [Link]

-

Skopp, G. (2010). Drug Stability in Biological Specimens. In Encyclopedia of Forensic Sciences (pp. 1-7). Academic Press. Available at: [Link]

-

Williams, D. (2020). Liquid-Liquid Extraction in Forensic Chemistry. YouTube. Available at: [Link]

-

Ni, Y., et al. (2019). Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. Forensic Sciences Research, 4(1), 1-8. Available at: [Link]

-

Levine, B., & Smith, M. L. (1990). Stability of Drugs of Abuse in Biological Specimens. Forensic Science Review, 2(2), 147-157. Available at: [Link]

-

Wiergowski, M., et al. (2016). New sorbent materials for selective extraction of cocaine and benzoylecgonine from human urine samples. Analytical and Bioanalytical Chemistry, 408(12), 3225-3232. Available at: [Link]

-

Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1936-1944. Available at: [Link]

-

Tebbett, I. R., & McCartney, Q. W. (1988). A rapid method for the extraction of cocaine and benzoylecgonine from body fluids. Forensic Science International, 39(3), 287-291. Available at: [Link]

-

Diamond, F. X., et al. (1998). Extraction of Benzoylecgonine (Cocaine Metabolite) and Opiates (Codeine and Morphine) from Urine Samples Using the Zymark RapidTrace. Journal of Analytical Toxicology, 22(4), 271-276. Available at: [Link]

-

Talanta. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta, 290, 127770. Available at: [Link]

-

Warner, A., & Norman, A. B. (2000). Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification. Therapeutic Drug Monitoring, 22(3), 266-270. Available at: [Link]

-

Kacinko, S. L., et al. (2012). A hydrolysis procedure for the analysis of total cocaine residues in wastewater. Analytical and Bioanalytical Chemistry, 402(3), 1247-1257. Available at: [Link]

-

Collins, G. T., et al. (2023). Catalytic activities of a highly efficient cocaine hydrolase for hydrolysis of biologically active cocaine metabolites norcocaine and benzoylecgonine. Scientific Reports, 13(1), 633. Available at: [Link]

-

Fletcher, D. M., et al. (2023). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. Toxins, 15(9), 551. Available at: [Link]

-

Zhan, C. G., et al. (2007). Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase. Journal of the American Chemical Society, 129(29), 9254-9265. Available at: [Link]

Sources

- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC/MS quantitation of benzoylecgonine following liquid-liquid extraction of urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Catalytic activities of a highly efficient cocaine hydrolase for hydrolysis of biologically active cocaine metabolites norcocaine and benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Stability of Drugs of Abuse in Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing chromatographic separation of benzoylhypaconine and benzoylaconine

Topic: Optimizing Chromatographic Separation of Benzoylhypaconine (BHA) and Benzoylaconine (BAC)

Welcome to the Advanced Chromatography Support Portal

Status: Operational Ticket ID: #AC-BHA-BAC-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: Benzoylhypaconine (BHA) and Benzoylaconine (BAC) are monoester diterpene alkaloids (MDAs) derived from the hydrolysis of the diester alkaloids hypaconitine and aconitine, respectively.[1] Their separation is challenging due to:

-

Structural Similarity: They differ primarily by a single hydroxyl group at the C-15 position (BAC has -OH; BHA has -H) and the N-substituent.

-

Basic Nature: High pKa values lead to severe peak tailing on standard silica columns due to silanol interactions.

-

Stability Issues: They are susceptible to further hydrolysis into amines (aconine/hypaconine) under high pH or temperature.

This guide provides a self-validating protocol to achieve baseline resolution (

Module 1: Critical Method Parameters (CMP)

Q1: Which column chemistry should I choose for BHA/BAC separation?

Recommendation: Do not use a standard C18 column.

-

Why: Standard C18 columns have residual silanols that interact with the basic nitrogen in alkaloids, causing tailing.[2]

-

Solution: Use a High-pH Stable Hybrid C18 (e.g., Ethylene Bridged Hybrid) or a Pentafluorophenyl (PFP) column.

-

Hybrid C18: Allows operation at pH 8–10, suppressing protonation of the alkaloids and improving retention/shape.

-

PFP: Offers alternative selectivity via

-

-

Q2: What is the optimal Mobile Phase pH?

Recommendation: You have two distinct windows.

-

Option A (Low pH, MS-Compatible): 0.1% Formic Acid + 10mM Ammonium Formate (pH ~3.5).

-

Pros: Excellent for MS sensitivity; stabilizes the ester bond.

-

Cons: May require a PFP column for adequate retention.

-

-

Option B (High pH, UV/MS): 10mM Ammonium Bicarbonate (adjusted to pH 8.5–9.5 with Ammonium Hydroxide).

-

Pros: De-protonates the alkaloids, eliminating silanol interaction and sharpening peaks significantly.

-

Cons: Requires a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).

-

Q3: What is the typical elution order on a C18 column?

On a standard Reversed-Phase (C18) system, hydrophobicity dictates elution:

-

Benzoylmesaconine (BMA): Most polar (N-methyl, C15-OH).

-

Benzoylaconine (BAC): Intermediate (N-ethyl, C15-OH).

-

Benzoylhypaconine (BHA): Least polar (N-methyl, C15-H ). Note: BHA elutes after BAC because the lack of the hydroxyl group makes it more hydrophobic.

Module 2: Visualization of Method Logic

Figure 1: Method Development Decision Tree Caption: Logical workflow for selecting column and mobile phase based on detector type and analyte stability.

Module 3: Troubleshooting Guide (FAQs)

Issue: Peak Tailing (

)

| Probable Cause | Corrective Action | Mechanism |

| Silanol Interaction | Add 5–10 mM Ammonium Acetate or Formate. | Ammonium ions compete with alkaloids for active silanol sites on the column. |

| Low pH (Protonated Amine) | Switch to High pH (pH 9.0) if column permits. | At pH > pKa (approx 8–9), alkaloids are neutral, reducing ionic drag. |

| Column Aging | Replace with "End-capped" or "Base-Deactivated" column. | Modern end-capping covers exposed silanols that cause tailing. |

Issue: Retention Time Drift

Q: Why do my retention times shift overnight? A: This is likely temperature fluctuation or mobile phase evaporation .

-

Protocol: Use a column oven set to

. -

Alert: If using volatile buffers (Ammonium Bicarbonate/Acetate), replace the mobile phase every 24 hours. Evaporation changes the pH and ionic strength, shifting retention.[3]

Issue: "Ghost" Peaks or Area Loss

Q: I see new peaks appearing and my BHA/BAC area is dropping. A: This is Sample Degradation (Hydrolysis) .

-

Diagnosis: Check for the appearance of Aconine or Hypaconine (elute very early, near void volume).

-

Fix:

-

Keep autosampler at